An In-depth Technical Guide to 3-Hydroxy-1-naphthoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 3-Hydroxy-1-naphthoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1-naphthoic acid, a hydroxynaphthoic acid isomer, is an organic compound with a naphthalene core substituted with both a hydroxyl and a carboxylic acid group. Its unique structural features make it a molecule of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies related to 3-Hydroxy-1-naphthoic acid, intended to serve as a valuable resource for professionals in research and development.
Chemical Properties and Structure
3-Hydroxy-1-naphthoic acid is a solid at room temperature and its chemical and physical properties are summarized in the tables below. The presence of both a carboxylic acid and a hydroxyl group on the naphthalene ring system governs its chemical reactivity and physical characteristics.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-hydroxynaphthalene-1-carboxylic acid | [1] |
| CAS Number | 19700-42-6 | [1] |
| Molecular Formula | C₁₁H₈O₃ | [1][2][3] |
| Molecular Weight | 188.18 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 248 - 249 °C | [4] |
| Boiling Point (Predicted) | 450.6 ± 28.0 °C | [4] |
| Density (Predicted) | 1.399 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.61 ± 0.10 | [4] |
| Storage Temperature | 2-8°C, stored under nitrogen | [4] |
Structural Identifiers
| Identifier | Value | Source |
| InChI | InChI=1S/C11H8O3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,12H,(H,13,14) | [1][3] |
| InChIKey | OCISOSJGBCQHHN-UHFFFAOYSA-N | [1][3] |
| SMILES | OC(=O)c1cc(O)cc2ccccc12 | [5] |
Synthesis and Purification
Synthesis
A common laboratory-scale synthesis of 3-Hydroxy-1-naphthoic acid involves the hydrolysis of diazotized 3-amino-1-naphthoic acid.[4] This process typically involves the following key steps:
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Diazotization: 3-amino-1-naphthoic acid is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form the corresponding diazonium salt.
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Hydrolysis: The diazonium salt is then hydrolyzed, typically by heating in the presence of an aqueous copper sulfate solution, to replace the diazonium group with a hydroxyl group, yielding 3-Hydroxy-1-naphthoic acid.[4]
A general workflow for the synthesis is depicted in the diagram below.
Purification
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Common purification techniques include:
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Recrystallization: The crude 3-Hydroxy-1-naphthoic acid can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of purer crystals.
-
Chromatography: Column chromatography can be employed for higher purity requirements, using a suitable stationary phase and eluent system to separate the desired compound from impurities.
Analytical Methods
The identity and purity of 3-Hydroxy-1-naphthoic acid can be confirmed using various analytical techniques. While specific experimental protocols for this isomer are not extensively detailed in publicly available literature, standard methods for similar aromatic carboxylic acids are applicable.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of 3-Hydroxy-1-naphthoic acid. A typical setup would involve:
-
Column: A C18 stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid to control pH) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
The following diagram illustrates a general workflow for HPLC analysis.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of 3-Hydroxy-1-naphthoic acid. The spectra would show characteristic chemical shifts for the aromatic protons and carbons, as well as signals for the hydroxyl and carboxylic acid groups.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid, another O-H stretch for the phenol, and a C=O stretch for the carboxylic acid.
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UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to determine the absorption maxima of the compound, which is useful for quantitative analysis by HPLC with UV detection.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activity and involvement in signaling pathways of 3-Hydroxy-1-naphthoic acid. Research on the biological effects of hydroxynaphthoic acids has often focused on other isomers, such as 3-Hydroxy-2-naphthoic acid, which has been investigated for its derivatives' antibacterial and other biological activities. Further research is required to elucidate the potential biological roles and pharmacological applications of 3-Hydroxy-1-naphthoic acid.
Conclusion
This technical guide provides a summary of the currently available information on the chemical properties, structure, synthesis, and analysis of 3-Hydroxy-1-naphthoic acid. While foundational data exists, there are clear opportunities for further research, particularly in the areas of detailed experimental protocol development, comprehensive spectral characterization, and the exploration of its biological activities and potential therapeutic applications. The information presented here serves as a solid starting point for researchers and professionals interested in this particular hydroxynaphthoic acid isomer.
References
- 1. 3-Hydroxy-1-naphthoic acid | C11H8O3 | CID 190232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. News - 3-Hydroxy-2-naphthoic acid CAS number: 92-70-6 99% HPLC [mit-ivy.com]
- 5. zhishangbio.com [zhishangbio.com]
